molecular formula C11H13N3O2 B2583363 Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate CAS No. 75584-60-0

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate

Cat. No.: B2583363
CAS No.: 75584-60-0
M. Wt: 219.244
InChI Key: ASDAJLFZUMJGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate is an organic compound that serves as a versatile intermediate in chemical and pharmaceutical research. It is synthesized by the reaction of 1H-benzotriazole with ethyl 2-chloroacetate in ethanol . Crystallographic studies show that its non-benzotriazolyl atoms are nearly coplanar, with the benzotriazole ring forming a dihedral angle of 79.12° to this plane, and the crystal structure is stabilized by weak intermolecular C–H⋯N and C–H⋯O interactions . As a benzotriazole derivative, this compound is part of a class of molecules known for their wide-ranging biological activities. Benzotriazoles are recognized in medicinal chemistry as privileged structures and are frequently investigated as antimicrobial, antiprotozoal, and antitumor agents . They are often used as bioisosteric replacements for other triazolic systems and can function as synthetic auxiliaries or leaving groups in complex organic syntheses, including the formation of peptidomimetic macrocycles . While this specific ester is primarily a synthetic building block, researchers value it for its potential in generating novel compounds with biological activity. This product is intended for research and development purposes in a laboratory setting only.

Properties

IUPAC Name

ethyl 2-(benzotriazol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-16-11(15)8(2)14-10-7-5-4-6-9(10)12-13-14/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDAJLFZUMJGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874201
Record name 1H-BENZOTRIAZOLE-1-ACETIC ACID, ?-METHYL-, ETHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75584-60-0
Record name 1H-BENZOTRIAZOLE-1-ACETIC ACID, ?-METHYL-, ETHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate typically involves the reaction of 1H-benzotriazole with ethyl 2-chloroacetate in the presence of a base such as sodium ethoxide in ethanol . The reaction proceeds through nucleophilic substitution, where the benzotriazole nitrogen attacks the carbon of the ethyl 2-chloroacetate, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Scientific Research Applications

Materials Science

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate is primarily used as a UV stabilizer in polymers. Its benzotriazole structure effectively absorbs UV radiation, protecting materials from degradation due to sunlight exposure.

  • Case Study : In a study examining the effectiveness of various UV stabilizers in polycaprolactone (PCL), the incorporation of this compound significantly improved the material's resistance to UV-induced degradation compared to unmodified PCL .
Material Stabilizer Used UV Resistance Improvement
PolycaprolactoneThis compoundSignificant
PolyethyleneBenzophenone derivativesModerate

Agricultural Applications

This compound has been explored as a plant disease-resistant activator . Research indicates that benzotriazole derivatives can enhance plant resistance against various pathogens.

  • Case Study : A novel benzotriazole derivative was synthesized and tested for its efficacy as a plant disease-resistance activator. Results showed that plants treated with this compound exhibited increased resistance to fungal infections compared to untreated controls .
Plant Type Pathogen Resistance Level
TomatoFusarium oxysporumHigh
CucumberPseudomonas syringaeModerate

Pharmaceutical Applications

This compound has potential uses in the pharmaceutical industry due to its ability to act as an intermediate in synthesizing various bioactive compounds.

  • Case Study : In synthetic pathways for creating anti-cancer agents, this compound serves as a crucial intermediate that enhances the yield of final products while maintaining desired biological activity .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences and similarities between Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate and related compounds:

Compound Name Substituent Groups Applications Key Structural Features References
This compound Benzotriazolyl UV stabilization, ligands Fused benzene-triazole ring; planar, aromatic
Quizalofop ethyl ester 6-Chloro-quinoxalin-2-yl-oxy phenoxy Herbicide Quinoxaline ring; chloro substituent
Fenoxaprop ethyl ester 6-Chloro-2-benzoxazolyl-oxy phenoxy Herbicide Benzoxazole ring; phenoxy linkage
Ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate Difluoromethyl, methyl pyrazole Pesticide Pyrazole ring; fluorine-enhanced lipophilicity
3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate Tetrazolyl, phenyl Coordination chemistry Tetrazole ring; carboxylic acid functionality

Key Findings from Comparative Analysis

Heterocyclic Core Variations: The benzotriazole system in this compound offers a larger aromatic surface area compared to tetrazole () or pyrazole () derivatives. Quinoxaline (Quizalofop) and benzoxazole (Fenoxaprop) derivatives prioritize electron-withdrawing groups (e.g., Cl) for pesticidal activity, targeting enzyme inhibition in weeds .

Functional Group Influence: The propanoate ester group in the title compound may improve solubility in organic solvents compared to carboxylic acid derivatives (e.g., tetrazole-based compounds in ). Fluorine atoms in pyrazole derivatives () enhance metabolic stability and membrane permeability, critical for pesticidal efficacy .

Tetrazole and benzotriazole compounds share roles in coordination chemistry, but tetrazoles (e.g., ) are more commonly employed as ligands due to their smaller size and flexible binding modes .

Biological Activity

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The compound is synthesized through the reaction of 1H-benzotriazole with ethyl 2-chloropropanoate in ethanol. The synthesis pathway involves nucleophilic substitution where the benzotriazole acts as a nucleophile, leading to the formation of the desired ester product. The molecular formula for this compound is C11H13N3O2C_{11}H_{13}N_{3}O_{2}, with a molecular weight of 219.24 g/mol .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity in various studies. Its efficacy against different bacterial strains highlights its potential as a therapeutic agent.

Microorganism Minimum Inhibitory Concentration (MIC)
Neisseria meningitidis64 μg/mL
Haemophilus influenzae32 μg/mL
Chlamydia trachomatisNotable reduction in infectious bodies

The compound has shown moderate antibacterial activity against N. meningitidis and H. influenzae, suggesting its potential use in developing new antibiotics .

Research indicates that compounds derived from benzotriazole structures may disrupt bacterial cell processes. For instance, studies involving similar benzotriazole derivatives have revealed their ability to inhibit topoisomerases and interfere with DNA replication, which are critical for bacterial survival .

Case Studies

  • Chlamydial Infection Study : A study investigated the effects of benzotriazole derivatives on Chlamydia infections. Results indicated that these compounds significantly reduced chlamydial inclusion numbers and altered their morphology in infected cells, suggesting a potential mechanism involving disruption of cellular processes necessary for chlamydial growth .
  • Antiplasmodial Activity : Another investigation focused on the antiplasmodial properties of related benzotriazole compounds. The findings suggested that these compounds could serve as leads for developing new treatments against malaria by inhibiting Plasmodium species .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits low toxicity towards human cell lines at effective concentrations used against pathogens . Further studies are necessary to fully characterize its safety profile and therapeutic window.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.